REACTION_CXSMILES
|
C(Cl)Cl.O[CH2:5][C@H:6]1[C@@H:10]([CH2:11][OH:12])[CH2:9][N:8]([C:13]([O:15][CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)=[O:14])[CH2:7]1.S(Cl)(C1C=CC(C)=CC=1)(=O)=O>N1C=CC=CC=1>[CH2:11]1[CH:10]2[CH2:9][N:8]([C:13]([O:15][CH2:16][C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)=[O:14])[CH2:7][CH:6]2[CH2:5][O:12]1
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Name
|
phenylmethyl (cis)-3,4-bis(hydroxymethyl)-1-pyrrolidinecarboxylate
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Quantity
|
250 mg
|
Type
|
reactant
|
Smiles
|
OC[C@@H]1CN(C[C@@H]1CO)C(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
540 mg
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution was refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The solvents were evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was azeotroped once with hexane
|
Type
|
CUSTOM
|
Details
|
before being purified by RP-HPLC
|
Name
|
|
Type
|
|
Smiles
|
C1OCC2C1CN(C2)C(=O)OCC2=CC=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |